molecular formula C14H11Cl2N5O2 B2880636 3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 919842-76-5

3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2880636
CAS RN: 919842-76-5
M. Wt: 352.18
InChI Key: ARYJOOUFPPAOOB-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a phenyl ring and a propanamide group attached. The presence of two chloro groups could potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolopyrimidine core, phenyl ring, and propanamide group could all potentially participate in reactions. The chloro groups could also be involved, either as leaving groups or through substitution reactions .

Scientific Research Applications

Antitubercular Agent Development

This compound has been explored for its potential as an antitubercular agent . Derivatives of the pyrrolo[2,3-d]pyrimidine class, to which this compound belongs, have shown in vitro activity against strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that certain substitutions on the phenyl ring can enhance antitubercular activity . This opens up avenues for developing new anti-TB compounds that are cost-effective and could help in achieving the End TB Strategy milestone.

Drug-Likeness and Lead Optimization

The molecular properties of this compound, such as a ClogP value less than 4 and a molecular weight under 400, indicate that it maintains drug-likeness during lead optimization . This is crucial for the development of new pharmaceuticals, as maintaining drug-like properties is essential for the success of a compound in preclinical and clinical trials.

Non-Cytotoxicity to Cell Lines

In the search for new medicinal compounds, it’s important to find substances that are effective against pathogens but non-toxic to human cells. This compound has been highlighted for its non-cytotoxicity to the Vero cell line, making it a promising candidate for further drug development .

properties

IUPAC Name

3-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2/c15-5-4-12(22)19-20-8-17-13-11(14(20)23)7-18-21(13)10-3-1-2-9(16)6-10/h1-3,6-8H,4-5H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYJOOUFPPAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

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